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Compound of Interest

(2-Ethyl-4-methoxyphenyl)boronic
Compound Name: d
aci

Cat. No.: B151136

An In-depth Technical Guide to (2-Ethyl-4-methoxyphenyl)boronic acid for Advanced
Chemical Synthesis

Abstract

(2-Ethyl-4-methoxyphenyl)boronic acid (CAS No. 342899-07-4) is a highly versatile
substituted phenylboronic acid that serves as a critical building block in modern organic
synthesis.[1] Its unique substitution pattern, featuring both an activating methoxy group and a
sterically influencing ethyl group, makes it a valuable reagent for constructing complex
molecular architectures, particularly in the field of medicinal chemistry and drug discovery.[2][3]
This guide provides an in-depth examination of its chemical properties, a plausible and detailed
synthetic protocol, its primary application in Suzuki-Miyaura cross-coupling reactions, and
essential guidelines for its characterization, handling, and storage. The content is tailored for
researchers, chemists, and drug development professionals seeking to leverage this reagent's
full potential.

Core Physicochemical Properties

(2-Ethyl-4-methoxyphenyl)boronic acid is a stable, solid organic compound under standard
conditions.[1] The boronic acid functional group is the cornerstone of its reactivity, while the
substituents on the aromatic ring modulate its electronic and steric properties, influencing its
performance in synthetic applications.[4][5]
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Table 1: Key Chemical Identifiers and Properties

Property Value Source
(2-ethyl-4-

IUPAC Name methoxyphenyl)boronic PubChem[1]
acid

CAS Number 342899-07-4 PubChem([1]

Molecular Formula CoH13BO3 PubChem[1]

Molecular Weight 180.01 g/mol PubChem[1]

, CCC1=C(C=C(C=C1)0C)B(0)

Canonical SMILES o PubChem[1]
JHTURCRYQLGBFW-

InChiKey PubChem[1]

UHFFFAOYSA-N

_ White to off-white crystalline
Physical Form ) General Knowledge
powder (typical)

| Solubility | Soluble in common organic solvents like DMSO, methanol, and THF; generally
insoluble in water. [[6][7] |

Synthesis and Purification

The synthesis of arylboronic acids is a well-established process in organic chemistry. A robust
and widely used method involves the reaction of an organometallic reagent, such as a Grignard
reagent, with a borate ester, followed by acidic hydrolysis.[8] The following protocol outlines a
plausible and detailed procedure for the laboratory-scale synthesis of (2-Ethyl-4-
methoxyphenyl)boronic acid, starting from the corresponding aryl bromide.

Proposed Synthetic Pathway

The synthesis initiates with the formation of a Grignard reagent from 1-bromo-2-ethyl-4-
methoxybenzene, which then undergoes nucleophilic attack on a trialkyl borate. The resulting
boronate ester is subsequently hydrolyzed to yield the target boronic acid.
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Caption: Proposed synthetic workflow for (2-Ethyl-4-methoxyphenyl)boronic acid.

Detailed Experimental Protocol: Synthesis

Disclaimer: This protocol is a representative example and should be performed by trained
personnel with appropriate safety precautions.

Materials:

1-bromo-2-ethyl-4-methoxybenzene (1.0 equiv.)

Magnesium turnings (1.2 equiv.)

lodine (a single crystal)

Anhydrous Tetrahydrofuran (THF)

Triisopropyl borate (2.0 equiv.)
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Hydrochloric acid (1 M aqueous solution)

Diethyl ether or Ethyl acetate

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSQOa)

Procedure:

Grignard Reagent Formation: a. Flame-dry a three-neck round-bottom flask equipped with a
reflux condenser, a dropping funnel, and a nitrogen inlet. b. Add magnesium turnings (1.2
equiv.) and a crystal of iodine to the flask. c. Add a small portion of anhydrous THF, followed
by a few drops of a solution of 1-bromo-2-ethyl-4-methoxybenzene (1.0 equiv.) in anhydrous
THF. d. Gentle heating may be required to initiate the reaction, evidenced by the
disappearance of the iodine color and bubble formation. e. Once initiated, add the remaining
aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is
complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete
formation of the Grignard reagent.

Boration Step: a. In a separate flame-dried flask, prepare a solution of triisopropyl borate (2.0
equiv.) in anhydrous THF. b. Cool this solution to -78 °C using a dry ice/acetone bath. c.
Transfer the freshly prepared Grignard reagent from step 1 into the dropping funnel and add
it dropwise to the cold triisopropyl borate solution, maintaining the temperature below -70 °C.
d. After the addition is complete, allow the reaction mixture to slowly warm to room
temperature and stir overnight.[3]

Hydrolysis and Workup: a. Cool the reaction mixture in an ice bath and quench it by the slow,
dropwise addition of 1 M HCI until the solution is acidic (pH ~1-2). Stir vigorously for 1 hour.
[8] b. Transfer the mixture to a separatory funnel and extract the product with diethyl ether or
ethyl acetate (3 x volumes). c. Combine the organic layers, wash with water and then with
brine. d. Dry the organic layer over anhydrous MgSOu4, filter, and concentrate the solvent
under reduced pressure to yield the crude product.

Purification: a. The crude solid can be purified by recrystallization from a suitable solvent
system, such as water or a hexane/ethyl acetate mixture, to afford the pure (2-Ethyl-4-
methoxyphenyl)boronic acid as a colorless solid.[8]
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Core Application: The Suzuki-Miyaura Cross-
Coupling Reaction

The paramount application of (2-Ethyl-4-methoxyphenyl)boronic acid is its role as a coupling
partner in the palladium-catalyzed Suzuki-Miyaura reaction. This reaction is a cornerstone of
modern synthetic chemistry for forming carbon-carbon bonds, particularly for creating biaryl
and heteroaryl structures that are prevalent in pharmaceuticals.[2][9][10]

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction is a well-understood process involving three
key steps:

» Oxidative Addition: A low-valent Palladium(0) catalyst reacts with an aryl or vinyl halide (R?*-
X) to form a Pd(ll) intermediate.

e Transmetalation: The organic group from the boronic acid (R?) is transferred to the palladium
center. This step requires activation of the boronic acid with a base (e.g., K2COs, Cs2C0s) to
form a more nucleophilic boronate species.[11]

e Reductive Elimination: The two organic fragments (R! and R?) are coupled, regenerating the
Pd(0) catalyst and releasing the final biaryl product (R*-R?).
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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
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Role of Substituents

The reactivity of (2-Ethyl-4-methoxyphenyl)boronic acid is enhanced by its substituents:

e 4-Methoxy Group: As a strong electron-donating group (EDG), the methoxy substituent
increases the electron density on the aromatic ring. This facilitates the transmetalation step,
often leading to higher reaction yields and faster reaction rates compared to unsubstituted or
electron-deficient phenylboronic acids.[4][5]

o 2-Ethyl Group: The ortho-ethyl group introduces steric hindrance around the boronic acid
moiety. This can be strategically exploited to control selectivity in certain reactions but may
also necessitate more forceful reaction conditions or specialized catalyst/ligand systems to
achieve high yields.

Detailed Experimental Protocol: Suzuki Coupling

This protocol provides a general methodology for coupling (2-Ethyl-4-methoxyphenyl)boronic
acid with a generic aryl bromide. Optimization of the catalyst, ligand, base, and temperature is
often required for specific substrates.[4]

Materials:

Aryl bromide (1.0 equiv.)

(2-Ethyl-4-methoxyphenyl)boronic acid (1.2-1.5 equiv.)

Palladium(ll) acetate [Pd(OAc):2] (e.g., 2 mol%) or Pd(dppf)Clz (e.g., 3 mol%)[12]

Triphenylphosphine [PPhs] (e.g., 8 mol%) or another suitable ligand

Potassium carbonate (K2COs) or Cesium carbonate (Cs2COs) (2.0-3.0 equiv.)

Solvent system (e.g., 1,4-Dioxane/Water, Toluene/Water, or DMF)
Procedure:

e Reaction Setup: a. To a flame-dried Schlenk flask, add the aryl bromide (1.0 equiv.), (2-
Ethyl-4-methoxyphenyl)boronic acid (1.2 equiv.), the palladium catalyst, the ligand, and
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the base (2.0 equiv.). b. Seal the flask with a septum, and evacuate and backfill with an inert
gas (e.g., Argon or Nitrogen) three times.

e Solvent Addition: a. Add the degassed solvent system (e.g., 1,4-Dioxane and water in a 4:1
ratio) via syringe.

e Reaction: a. Stir the reaction mixture vigorously and heat to the desired temperature
(typically 80-110 °C). b. Monitor the reaction progress by Thin-Layer Chromatography (TLC)
or Liquid Chromatography-Mass Spectrometry (LC-MS).

o Workup: a. Upon completion, cool the reaction mixture to room temperature. b. Dilute the
mixture with ethyl acetate and water. c. Separate the organic layer, and extract the aqueous
layer with ethyl acetate. d. Combine the organic layers, wash with brine, dry over anhydrous
NazS0a4, and filter.[4]

 Purification: a. Concentrate the filtrate under reduced pressure. b. Purify the crude residue
by flash column chromatography on silica gel to obtain the pure biaryl product.[5]

Spectroscopic and Analytical Characterization

Proper characterization is essential to confirm the identity and purity of (2-Ethyl-4-
methoxyphenyl)boronic acid.

Table 2: Expected Spectroscopic Data
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Technique

IH NMR

Expected Observations

Aromatic Protons: Signals in the range of
~6.7-7.5 ppm, showing splitting patterns
consistent with a 1,2,4-trisubstituted
ring.Methoxy Protons (-OCHs): A sharp
singlet at ~3.8 ppm.Ethyl Protons (-
CH2CHs): A quartet at ~2.6 ppm and a
triplet at ~1.2 ppm.Boronic Acid Protons (-
B(OH)2): A broad singlet, which is D20
exchangeable, often appearing downfield.

13C NMR

Aromatic Carbons: Signals in the ~110-165 ppm
range. The carbon attached to the boron atom
(C-B) will be broad and may be difficult to
observe.Methoxy Carbon (-OCHs): A signal
around 55 ppm.Ethyl Carbons (-CH2CHs):
Signals around 23 ppm (-CHz) and 15 ppm (-
CHs).

FT-IR (cm™1)

O-H Stretch: A broad band in the 3200-3600
cm~1 region from the B(OH)z group.C-H Stretch:
Aromatic (~3000-3100) and aliphatic (~2850-
2980) stretches.B-O Stretch: A strong,
characteristic band around 1350 cm~1.C-O
Stretch: A strong band for the aryl-ether linkage
around 1250 cm~1.

| LC-MS | Used to confirm the molecular weight (m/z = 181.1 for [M+H]*) and assess purity. |

Note: Predicted NMR shifts are based on standard chemical shift tables and data from

structurally similar compounds like 4-methoxyphenylboronic acid.[13][14]

Safety, Handling, and Storage

While specific toxicological data for (2-Ethyl-4-methoxyphenyl)boronic acid is limited,

boronic acids as a class require careful handling. The following guidelines are based on safety

data for structurally related compounds.[15][16][17]
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» Personal Protective Equipment (PPE):

o

Eye Protection: Wear chemical safety goggles or a face shield.[18]
o Hand Protection: Use chemically resistant gloves (e.qg., nitrile).[18]

o Skin and Body Protection: Wear a laboratory coat and closed-toe shoes. Ensure exposed
skin is covered.[18]

o Respiratory Protection: Use in a well-ventilated laboratory fume hood. If dust is generated,
a NIOSH-approved respirator may be necessary.[15]

e Handling:
o Avoid formation and inhalation of dust.[15]
o Avoid contact with skin, eyes, and clothing.[18]
o Wash hands thoroughly after handling.[15]
e Storage:
o Store in a tightly closed container.

o Keep in a cool, dry, and well-ventilated place away from incompatible materials such as
strong oxidizing agents, strong acids, and strong bases.[15]

» First Aid Measures:
o Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[15]
o Skin Contact: Immediately wash off with soap and plenty of water.[16]

o Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if
present and easy to do. Continue rinsing.[16]

o Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention if
symptoms occur.[15]
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Conclusion

(2-Ethyl-4-methoxyphenyl)boronic acid is a potent and valuable reagent for synthetic
chemists. Its predictable reactivity, driven by the boronic acid moiety and modulated by its
specific substitution pattern, makes it an excellent choice for constructing C-C bonds via the
Suzuki-Miyaura coupling. By understanding its synthesis, properties, and safe handling
procedures, researchers in drug discovery and materials science can effectively utilize this
compound to build complex molecules and accelerate innovation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. (2-Ethyl-4-methoxyphenyl)boronic acid | COH13BO3 | CID 11506554 - PubChem
[pubchem.ncbi.nim.nih.gov]

. nbinno.com [nbinno.com]

. mdpi.com [mdpi.com]

. benchchem.com [benchchem.com]

. benchchem.com [benchchem.com]

. Page loading... [wap.guidechem.com]

. 4-Methoxyphenylboronic acid | 5720-07-0 [chemicalbook.com]

. prepchem.com [prepchem.com]

°
© 0] ~ » &) H w N

. innospk.com [innospk.com]

.
[ERN
o

. tcichemicals.com [tcichemicals.com]

°
=
=

. Suzuki Coupling [organic-chemistry.org]

°
[ERN
N

. escholarship.org [escholarship.org]

.
[ERN
w

. researchgate.net [researchgate.net]

[ ]
=
N

. Spectrabase.com [spectrabase.com]

.
[ERN
a1

. fishersci.com [fishersci.com]

© 2025 BenchChem. All rights reserved. 11/12 Tech Support


https://www.benchchem.com/product/b151136?utm_src=pdf-body
https://www.benchchem.com/product/b151136?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/2-Ethyl-4-methoxyphenyl_boronic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/2-Ethyl-4-methoxyphenyl_boronic-acid
https://www.nbinno.com/article/pharmaceutical-intermediates/boronic-acids-in-pharmaceutical-discovery-synthesis-kz
https://www.mdpi.com/1420-3049/25/18/4323
https://www.benchchem.com/pdf/A_Comparative_Guide_to_2_Ethoxy_5_methoxyphenylboronic_Acid_and_Other_Phenylboronic_Acids_in_Suzuki_Miyaura_Cross_Coupling_Reactions.pdf
https://www.benchchem.com/pdf/A_Comparative_Guide_to_the_Suzuki_Coupling_of_2_Bromo_4_methylpyridine_with_Various_Boronic_Acids.pdf
https://wap.guidechem.com/question/what-is-the-synthesis-route-of-id129258.html
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8777034.htm
https://prepchem.com/4-methoxyphenylboronic-acid-1/
https://innospk.com/en/?news/grok-exploring-4-methoxyphenylboronic-acid-applications-and-properties
https://www.tcichemicals.com/assets/brochure-pdfs/Brochure_R5065_E.pdf
https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm
https://escholarship.org/content/qt4dq255zq/qt4dq255zq_noSplash_69e1d1eab752ca3b50ff0fe8ea2ac85d.pdf
https://www.researchgate.net/publication/362628660_Spectroscopic_analysis_FT-IRFT-Raman_electronic_UV-visible_NMR_and_docking_on_4-methoxyphenylboronic_acid_4MPBA_by_DFT_calculation
https://spectrabase.com/spectrum/2w37iE5YATN
https://www.fishersci.com/store/msds?partNumber=AC309480250&productDescription=4-METHOXYPHENYLBORONIC+A+25GR&vendorId=VN00032119&countryCode=US&language=en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b151136?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e 16. fishersci.com [fishersci.com]
e 17. fishersci.ie [fishersci.ie]
e 18. markherb.com [markherb.com]

 To cite this document: BenchChem. [(2-Ethyl-4-methoxyphenyl)boronic acid chemical
properties]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b151136#2-ethyl-4-methoxyphenyl-boronic-acid-
chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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